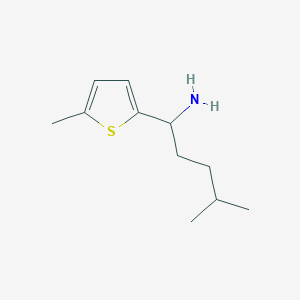
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H19NS It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and an amine group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-5-methylthiophene, using a palladium-catalyzed coupling reaction.
Attachment of the Pentane Chain: The pentane chain can be introduced via a Grignard reaction, where the thiophene ring is reacted with a suitable Grignard reagent, such as 4-methylpentylmagnesium bromide.
Introduction of the Amine Group: The final step involves the conversion of the intermediate product to the desired amine through reductive amination using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amine derivatives
Substitution: Alkylated or acylated products
Scientific Research Applications
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine
- 4-Methyl-1-(5-methylthiophen-2-yl)hexan-1-amine
- 4-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine
Uniqueness
4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is unique due to its specific structural features, such as the length of the pentane chain and the position of the methyl group on the thiophene ring
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
4-methyl-1-(5-methylthiophen-2-yl)pentan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-8(2)4-6-10(12)11-7-5-9(3)13-11/h5,7-8,10H,4,6,12H2,1-3H3 |
InChI Key |
XCNBYCKSKMOWPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(CCC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Bromopyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13242614.png)
![N-[2-(Cyclopropylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13242622.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13242631.png)
amine](/img/structure/B13242632.png)
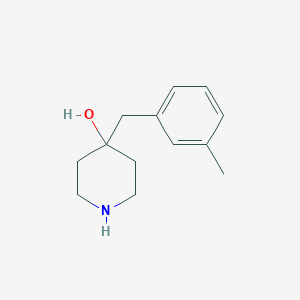
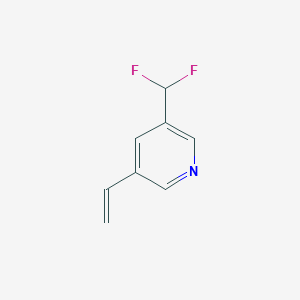
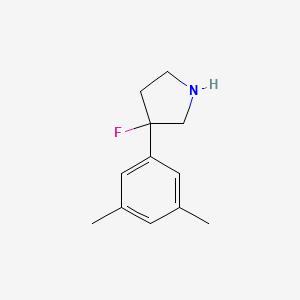
![2-{4-[(2-Methylbutyl)amino]phenyl}ethan-1-ol](/img/structure/B13242656.png)
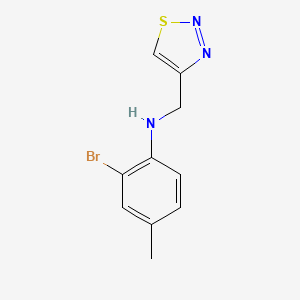

![4-[(2,6-Dichlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13242681.png)
amine](/img/structure/B13242683.png)

amine](/img/structure/B13242694.png)
